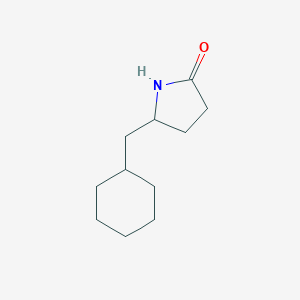

5-(cyclohexylmethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

5-(cyclohexylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRBTOVJAIAXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339753 | |

| Record name | 2-Pyrrolidinone, 5-(cyclohexylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-08-4 | |

| Record name | 2-Pyrrolidinone, 5-(cyclohexylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of γ-Amino Acid Precursors

The γ-amino acid backbone is constructed by alkylating a primary amine with a cyclohexylmethyl halide. For example, 4-aminobutyric acid undergoes nucleophilic substitution with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, yielding 4-(cyclohexylmethylamino)butanoic acid.

Reaction Conditions :

Lactam Formation

The γ-amino acid undergoes intramolecular cyclization under acidic or thermal conditions to form the pyrrolidin-2-one ring. For instance, heating 4-(cyclohexylmethylamino)butanoic acid in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) at reflux (110°C) for 6 hours affords this compound.

Key Data :

-

Yield: 75–80%

-

Purity (HPLC): >98%

-

Characterization: NMR (CDCl): δ 1.15–1.40 (m, 1H, cyclohexyl), 2.30–2.60 (m, 1H, CHCO), 3.45–3.70 (m, 2H, NCH).

Donor-Acceptor Cyclopropane Ring-Opening and Lactamization

A modern strategy leverages donor-acceptor (DA) cyclopropanes to construct 1,5-disubstituted pyrrolidin-2-ones. This method, validated in recent studies, involves a two-step process: (i) Lewis acid-catalyzed ring-opening of DA cyclopropanes with amines and (ii) lactamization with concurrent dealkoxycarbonylation.

DA Cyclopropane Synthesis

DA cyclopropanes, such as 2-arylcyclopropane-1,1-diesters, are prepared via [2+1] cycloaddition between diazo compounds and electron-deficient alkenes. For example, ethyl diazoacetate reacts with methyl acrylate in the presence of a rhodium catalyst to form ethyl 2-arylcyclopropane-1,1-dicarboxylate.

Ring-Opening with Cyclohexylmethylamine

The DA cyclopropane undergoes nucleophilic attack by cyclohexylmethylamine in the presence of Yb(OTf) as a Lewis acid. This step generates a γ-amino ester intermediate, which spontaneously lactamizes under heating to form the pyrrolidin-2-one core.

Reaction Scheme :

Optimized Conditions :

Alkylation of Pyrrolidinone Enolates

Direct functionalization of the pyrrolidin-2-one scaffold via enolate alkylation offers a route to 5-substituted derivatives. This method requires generating a stabilized enolate at the 5-position, followed by reaction with cyclohexylmethyl bromide.

Enolate Formation

Pyrrolidin-2-one is treated with a strong base such as lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The enolate intermediate is quenched with cyclohexylmethyl bromide to yield this compound.

Challenges :

-

Regioselectivity: Competing alkylation at the 3-position may occur.

Reductive Amination and Cyclization

This method constructs the pyrrolidinone ring via reductive amination of a γ-keto ester with cyclohexylmethylamine, followed by lactamization.

Synthesis of γ-Keto Ester

Ethyl 4-oxopentanoate is prepared via Claisen condensation of ethyl acetate with acetone.

Reductive Amination

The γ-keto ester reacts with cyclohexylmethylamine in the presence of sodium cyanoborohydride (NaBHCN) to form ethyl 4-(cyclohexylmethylamino)butanoate. Subsequent acid-catalyzed cyclization yields the target compound.

Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Lactamization | 75–80 | >98 | Moderate | High |

| DA Cyclopropane | 85–90 | >99 | High | Moderate |

| Enolate Alkylation | 50–60 | 95 | Low | Low |

| Reductive Amination | 70–75 | 98 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding lactams or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Lactams, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

Synthetic Applications

5-(cyclohexylmethyl)pyrrolidin-2-one serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for the development of complex organic molecules.

Preparation Methods

The synthesis typically involves the reaction of 2-pyrrolidinone with cyclohexylmethyl halides under basic conditions. Common bases include sodium hydride or potassium carbonate, and the reaction is performed in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Reaction Types

- Oxidation : Can be oxidized to form lactams or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution with halides to form derivatives.

Biological Applications

The compound has been explored for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents against resistant infections .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines, including A549 lung adenocarcinoma cells. These compounds have shown varying degrees of cytotoxicity, indicating their viability as candidates for cancer treatment .

Industrial Applications

This compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials.

Specialty Chemicals

The compound's unique properties make it suitable for the synthesis of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Group Variations

Pyrrolidin-2-one derivatives are distinguished by substituents at the C5 position, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO)

- Structure : Features a 2,4-dimethylbenzyl group at C3.

- Bioactivity : Exhibits cytotoxic activity against HEP2 and HepG2 cells with IC₅₀ values of 8.3 µg/mL and 2.8 µg/mL , respectively .

- Key Difference : The aromatic dimethylbenzyl group enables π-π interactions, whereas the cyclohexylmethyl group in 5-(cyclohexylmethyl)pyrrolidin-2-one is purely aliphatic, favoring hydrophobic interactions.

5-(Benzylamino)pyrrolidin-2-one

- Structure: Substituted with a benzylamino group at C4.

- Properties: The polar amino group increases solubility but may reduce metabolic stability compared to the non-polar cyclohexylmethyl group .

5-(Chloromethyl)-1-methylpyrrolidin-2-one

- Structure : Contains a chloromethyl group, introducing electrophilic reactivity.

- Implications : The chloromethyl group may enhance covalent binding to biological targets but could also increase toxicity risks .

5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 5-(cyclohexylmethyl)pyrrolidin-2-one, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrrolidin-2-one core can be functionalized with a cyclohexylmethyl group using reagents like cyclohexylmethylamine under reflux conditions. Key steps include:

- Intermediate Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate intermediates .

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₁H₁₉NO, MW: 181.27 g/mol) . Infrared (IR) spectroscopy identifies functional groups (e.g., lactam C=O stretch at ~1680–1700 cm⁻¹) .

Q. How can researchers optimize reaction yields for introducing the cyclohexylmethyl group to pyrrolidin-2-one?

Methodological Answer: Yield optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the cyclohexylmethylamine .

- Catalysis: Base catalysts (e.g., K₂CO₃) or coupling agents (e.g., HATU) improve substitution efficiency .

- Temperature Control: Reactions often require reflux (80–100°C) to overcome steric hindrance from the cyclohexyl group .

Q. What analytical techniques are critical for verifying the purity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (≥98% purity threshold) ensures no residual starting materials .

- Thermal Analysis: Melting point determination (e.g., 84–86°C for analogous compounds) identifies crystalline impurities .

- Spectroscopic Consistency: Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations) .

Advanced Research Questions

Q. How do steric effects from the cyclohexylmethyl group influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Steric Hindrance Analysis: The bulky cyclohexyl group reduces accessibility to the lactam nitrogen, necessitating:

- Computational Modeling: Molecular dynamics simulations predict steric clashes and guide reagent selection .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals near the lactam group .

- X-ray Crystallography: Resolve structural ambiguities (e.g., cyclohexyl conformation) via single-crystal analysis .

- Multi-Technique Cross-Validation: Combine NMR, IR, and HRMS to distinguish regioisomers or tautomers .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- In Silico Screening: Dock the compound into target proteins (e.g., Jumonji-C domain-containing histone demethylases) using software like AutoDock Vina .

- Metabolic Stability Assays: Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., fluorinated or trifluoromethyl variants) to probe bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.